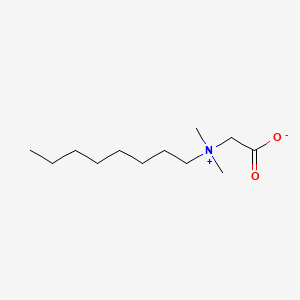

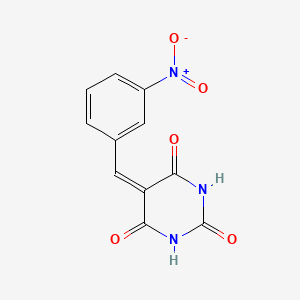

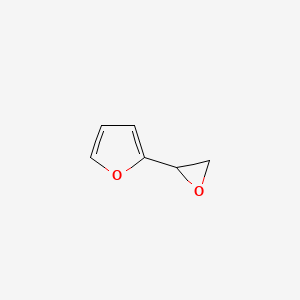

![molecular formula C8H15N B3050704 3-Azabicyclo[3.3.1]nonane CAS No. 280-70-6](/img/structure/B3050704.png)

3-Azabicyclo[3.3.1]nonane

Descripción general

Descripción

3-Azabicyclo[3.3.1]nonane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its presence in various biologically significant natural products, particularly indole-based alkaloids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed to construct the 3-Azabicyclo[3.3.1]nonane framework. One notable method involves a radical cyclization approach. For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing the indole-fused azabicyclo[3.3.1]nonane ring system . Another method includes a one-pot tandem Mannich annulation, which synthesizes this compound derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The one-pot tandem Mannich annulation, in particular, offers a straightforward and efficient pathway that could be adapted for larger-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, catalytic hydrogenation of 3-substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields the corresponding 3-substituted 3-Azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into amides, Schiff bases, and isothiocyanates through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene .

Common Reagents and Conditions: Common reagents used in these reactions include Raney nickel for hydrogenation, acetyl and chloroacetyl chlorides for amide formation, and thiophosgene for isothiocyanate synthesis . Reaction conditions typically involve standard laboratory setups, such as stirring under cooling or heating, and the use of inert atmospheres when necessary.

Major Products Formed: The major products formed from these reactions include 3-substituted 3-Azabicyclo[3.3.1]nonan-9-amines, amides, Schiff bases, and isothiocyanates

Aplicaciones Científicas De Investigación

. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, 3-Azabicyclo[3.3.1]nonane derivatives have been used in asymmetric catalysis and as ion receptors, metallocycles, and molecular tweezers .

Mecanismo De Acción

The mechanism of action of 3-Azabicyclo[3.3.1]nonane derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving (MeO bpy)CuI(OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) . This catalytic system is useful for the aerobic oxidation of various alcohols, highlighting the compound’s versatility in chemical transformations .

Comparación Con Compuestos Similares

3-Azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as bicyclo[3.3.1]nonane and its derivatives. While bicyclo[3.3.1]nonane is also a bicyclic structure, the presence of a nitrogen atom in this compound introduces unique chemical properties and reactivity . Similar compounds include indole-fused azabicyclo[3.3.1]nonane, which shares the bicyclic framework but incorporates an indole moiety, further enhancing its biological activity .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists, and its potential in medicinal chemistry continues to drive research in this area. As new synthetic methods and applications are developed, this compound will likely remain an important compound in the field of organic chemistry.

Propiedades

IUPAC Name |

3-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUACHCJPWUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275446 | |

| Record name | 3-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280-70-6 | |

| Record name | 3-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

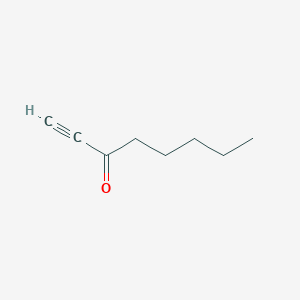

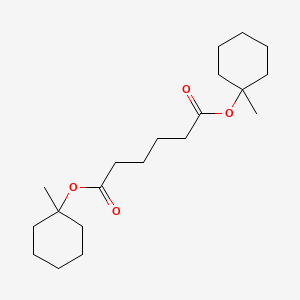

![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)

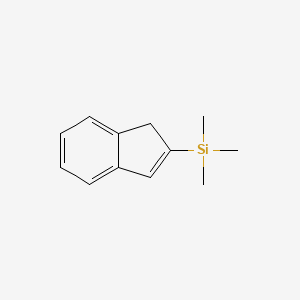

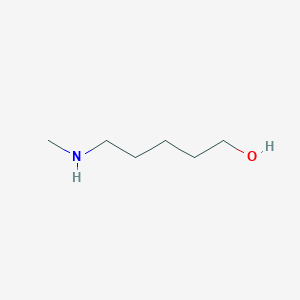

![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)

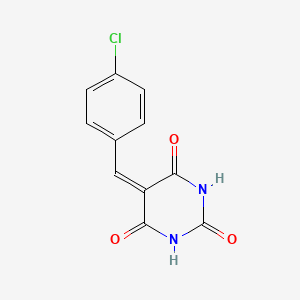

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)